N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-3-5-10(2)12(9)15-13(16)11-6-7-14-8-11/h3-5,11,14H,6-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJJKEMKAGLERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide
The primary and most fundamental approach to synthesizing this compound involves the direct amidation of a carboxylic acid substrate. This process requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine.
The core reaction for forming the target compound is the coupling of pyrrolidine-3-carboxylic acid with 2,6-dimethylaniline. Direct thermal condensation of these two reagents is generally not feasible as it requires high temperatures (>160 °C), which can lead to side reactions and degradation of the starting materials encyclopedia.pub. Therefore, the carboxylic acid must first be converted into a more reactive species.
A common strategy involves the conversion of the carboxylic acid into an acyl chloride. This is typically achieved by reacting pyrrolidine-3-carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting pyrrolidine-3-carbonyl chloride is a highly reactive electrophile that readily reacts with 2,6-dimethylaniline to form the desired amide bond rroij.com. This two-step, one-pot procedure is a well-established method for synthesizing N-substituted carboxamides rroij.com.
To avoid the often harsh conditions of acyl chloride formation, a variety of coupling reagents are used to activate the carboxylic acid in situ under milder conditions. These reagents are essential in modern organic synthesis for their efficiency and selectivity catalyticamidation.info.
Dicyclohexylcarbodiimide (DCC): DCC is a widely used and cost-effective coupling reagent uni-kiel.de. It reacts with the carboxylic acid (pyrrolidine-3-carboxylic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2,6-dimethylaniline). A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can complicate product purification uni-kiel.de. To improve reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with DCC uni-kiel.de.
Carbonyldiimidazole (CDI): CDI is another effective coupling reagent that activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. This method is known for its clean reaction profile, as the byproducts, imidazole and carbon dioxide, are easily removed. The process generally involves reacting the carboxylic acid with CDI, followed by the addition of the amine to the activated intermediate.
The fundamental principle of these reagents is the in-situ generation of a reactive acylating species that can be readily coupled with an amine nucleophile to form the amide bond researchgate.net.
The success of the amidation reaction is highly dependent on the chosen reaction conditions and solvent. The selection of these parameters aims to maximize the reaction rate and yield while minimizing side product formation.
| Parameter | Typical Conditions | Rationale |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, or Dimethylformamide (DMF) are commonly used. | These solvents are chosen for their ability to dissolve the reactants and reagents without participating in the reaction. |
| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | Initial cooling helps to control the exothermic reaction of the coupling reagent with the carboxylic acid. The reaction is then typically completed at room temperature over several hours. |
| Stoichiometry | Near-equimolar amounts of the carboxylic acid, amine, and coupling reagent are generally used. | Using a slight excess of one reactant may be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. |
| Atmosphere | Reactions are often run under an inert atmosphere (e.g., nitrogen or argon). | This prevents potential side reactions with atmospheric moisture and oxygen, particularly when using moisture-sensitive reagents. |
For instance, a typical procedure might involve dissolving pyrrolidine-3-carboxylic acid in dry DCM, cooling the solution in an ice bath, adding the coupling reagent (e.g., DCC), followed by the addition of 2,6-dimethylaniline and allowing the mixture to stir overnight as it warms to room temperature rroij.comuni-kiel.de.
Optimized Synthesis and Industrial Scale Approaches in Research
For larger-scale and industrial applications, general synthetic routes are often optimized to enhance yield, improve purity, reduce costs, and minimize environmental impact. This involves moving from stoichiometric reagents to more efficient catalytic systems.
Optimizing yield and purity involves a careful selection of reagents and purification methods. Key strategies include:
Reagent Selection: Choosing a coupling reagent that minimizes side product formation is crucial. For example, using water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification, as the urea byproduct can be removed with an aqueous wash.
Purification Techniques: While laboratory-scale synthesis might rely on column chromatography, industrial processes favor crystallization for product purification due to its scalability and cost-effectiveness. The choice of solvent for crystallization is critical for obtaining a high-purity product with good recovery.
Process Control: Careful control over reaction parameters such as temperature, addition rates of reagents, and mixing is essential to ensure consistent product quality and high yields on a larger scale.
A significant advancement in amide synthesis is the development of catalytic methods that avoid the generation of stoichiometric amounts of waste catalyticamidation.info. These "green chemistry" approaches are highly desirable for industrial applications catalyticamidation.info.
Chlorotriazine Derivatives: Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, have been developed as powerful activating agents for amidation. While often used in stoichiometric amounts, research has shown that TCT can be used in catalytic quantities in the presence of a co-catalyst mdpi.com. For example, sub-stoichiometric amounts of TCT combined with a catalytic amount of N-formylpyrrolidine can effectively promote amidation, showcasing good functional group tolerance and improving the atom economy of the reaction mdpi.com.
Boric Acid Catalysis: Boric acid and its derivatives have emerged as inexpensive, readily available, and environmentally benign catalysts for direct amidation orgsyn.org. These catalysts facilitate the dehydration reaction between the carboxylic acid and the amine, with water being the only byproduct catalyticamidation.infoorgsyn.org. This method is a viable alternative to traditional coupling methods and is suitable for large-scale preparations due to its cost-effectiveness and reduced waste generation orgsyn.org.
These catalytic systems represent a more sustainable and efficient pathway for the synthesis of this compound, aligning with the principles of modern chemical manufacturing.
Chemical Reactivity and Derivatization Strategies of the Core Structure
The core structure of this compound possesses several reactive sites that allow for a variety of chemical transformations. The key reactive centers are the secondary amine within the pyrrolidine (B122466) ring, the tertiary amide linkage, and the aromatic ring. These sites enable derivatization through oxidation, reduction, and nucleophilic substitution reactions, allowing for the generation of a diverse library of analogues for further research.
The nitrogen atom of the pyrrolidine ring in this compound is susceptible to oxidation, leading to the formation of a corresponding N-oxide. This transformation is significant as the introduction of an N-oxide moiety can alter the physicochemical properties of the parent molecule, such as increasing its polarity and water solubility. nih.gov Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA). rsc.orgthieme-connect.de
The reaction mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic oxygen of the peroxide. The N-oxide group is highly polar and can form strong hydrogen bonds. nih.gov While heteroaromatic N-oxides have been extensively studied as versatile intermediates in organic synthesis and as components of energetic materials, the N-oxidation of saturated heterocycles like pyrrolidine is also a well-established transformation. rsc.orgthieme-connect.de The choice of oxidant and reaction conditions, such as the use of catalysts like methyltrioxorhenium, can be optimized to achieve high yields and prevent side reactions. thieme-connect.de
Table 1: Common Reagents for N-Oxidation Reactions
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Often used with a catalyst (e.g., methyltrioxorhenium) or in the presence of an acid anhydride (e.g., TFAA). rsc.org |
| m-Chloroperbenzoic Acid | mCPBA | Used in various organic solvents at or below room temperature. |
The tertiary amide group in this compound can be reduced to a secondary amine. This transformation is a fundamental strategy for converting amides into less polar and more basic amine structures. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for the complete reduction of the amide carbonyl group.
The reaction proceeds via the formation of a complex between the carbonyl oxygen and the aluminum hydride, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. Subsequent elimination of the oxygen atom and further reduction yields the secondary amine, N-(2,6-dimethylbenzyl)pyrrolidin-3-amine. While LiAlH₄ is highly effective, other reagents like sodium borohydride (NaBH₄) in combination with an activating agent can also be employed. For instance, amide activation with triflic anhydride (Tf₂O) can generate a nitrilium ion, which is more susceptible to reduction by milder hydrides like NaBH₄. nih.gov This one-pot method provides an efficient route to cyclic amines under mild, metal-free conditions. nih.gov
Table 2: Common Reagents for Amide Reduction
| Reagent | Formula | Reactivity |
|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | A powerful, non-selective reducing agent capable of reducing amides, esters, and carboxylic acids. |
| Sodium Borohydride | NaBH₄ | A milder reducing agent, typically used for reducing aldehydes and ketones. Can reduce activated amides. nih.gov |
The secondary amine nitrogen within the pyrrolidine ring of this compound is a nucleophilic center. It can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the generated hydrohalic acid leads to the formation of the corresponding N-alkylated tertiary amine.
N-Acylation: Treatment with acyl chlorides or acid anhydrides introduces an acyl group onto the pyrrolidine nitrogen, forming a new amide bond. This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.
These derivatization strategies at the pyrrolidine nitrogen are crucial for modulating the compound's steric and electronic properties, which can significantly influence its biological activity. The nucleophilic character of pyrrolidine is well-documented, and it is often used as a nucleophile in reactions like aromatic nucleophilic substitution (SNAr). nih.gov
Synthesis of Related Pyrrolidine and Piperidine Carboxamide Derivatives in Research
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, leading to extensive research into the synthesis of its derivatives and related heterocyclic systems.
Pyrrolidine-2,5-diones, also known as succinimides, are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly as anticonvulsant agents. nih.govresearchgate.net The synthesis of these derivatives often involves the cyclization of precursors containing a carboxylate or related functionality.
A common synthetic route begins with the reaction of maleic anhydride with an aromatic amine. researchgate.net This reaction opens the anhydride ring to form an intermediate, (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which contains both a carboxylic acid and an amide group. researchgate.net Subsequent cyclization, often promoted by reagents like thionyl chloride (SOCl₂) or by heating, yields the desired 1-aryl-pyrrolidine-2,5-dione. researchgate.net Another approach involves the reaction of succinic acid derivatives with an appropriate amine at high temperatures. nih.gov These synthetic strategies allow for the introduction of various substituents on both the pyrrolidine ring and the N-aryl moiety, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.gov
The synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives has been a focus of research, particularly in the development of novel anticonvulsant agents. rroij.comrroij.com A general and efficient method for synthesizing these compounds involves the reaction of pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.com
The synthesis typically starts from L-proline (pyrrolidine-2-carboxylic acid), which is first converted to its acid chloride derivative. rroij.com This is often achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting pyrrolidine-2-carbonyl chloride is then reacted with a substituted aromatic amine in an appropriate solvent, such as acetone, often under reflux conditions, to yield the final N-(substituted phenyl)pyrrolidine-2-carboxamide product. rroij.com Further modifications, such as acetylation of the pyrrolidine nitrogen, can be performed to generate additional derivatives. rroij.com The purity and structure of the synthesized compounds are typically confirmed using techniques like TLC, elemental analysis, IR spectroscopy, and ¹H NMR. rroij.com
Table 3: Synthesized N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives
| Compound ID | Phenyl Substitution | Activity | Reference |
|---|---|---|---|
| 3a | 4-Chloro | Active in MES test | rroij.com |
N-(2,6-dimethylphenyl)piperidine-X-carboxamide Analogs
The synthesis of N-(2,6-dimethylphenyl)piperidine-X-carboxamide analogs is a significant area of research, primarily due to their roles as key intermediates in the development of pharmaceuticals, particularly local anesthetics like ropivacaine and bupivacaine nbinno.com. These compounds feature a piperidine ring connected to a 2,6-dimethylphenyl group via a carboxamide linkage at various positions on the piperidine ring. The synthetic routes often involve the amidation of a piperidine carboxylic acid derivative with 2,6-dimethylaniline.
One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with 2,6-dimethylaniline google.com. This process typically results in high yields of the desired product. For instance, a method involving the salting of 2-piperidinecarboxylic acid with concentrated hydrochloric acid, followed by halogenation and then amidation, has been reported to produce N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a yield of over 85% google.com.
Another documented synthesis involves coupling N-(2,6-dimethylphenyl)chloroacetamide with piperidine derivatives . The reaction conditions, such as temperature and solvent, are crucial for minimizing side reactions and maximizing purity. Purification of the final product is often achieved through recrystallization or column chromatography .
The synthesis of the 4-carboxamide analog, N-(2,6-dimethylphenyl)piperidine-4-carboxamide, has been achieved through a multi-step process starting from pyridine-4-formyl-(2,6-dimethyl)aniline. This synthesis involves a reduction of the pyridine ring under pressure, followed by a series of purification steps including filtration, concentration, and recrystallization to yield the final product with high purity chemicalbook.com.
Detailed research findings for the synthesis of different analogs are presented in the tables below.
Table 1: Synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide
| Starting Material | Reagents | Key Steps | Yield | Melting Point | Reference |
|---|
Table 2: Synthesis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide
| Starting Material | Reagents | Key Steps | Yield | Reference |
|---|
These synthetic methodologies highlight the various strategies employed to produce N-(2,6-dimethylphenyl)piperidine-X-carboxamide analogs. The choice of starting materials, reagents, and reaction conditions allows for the targeted synthesis of specific isomers with high yields and purity, which is essential for their application in pharmaceutical development chemimpex.com.
Preclinical Pharmacological and Biological Investigations
Mechanism of Action at the Molecular Level
The primary mechanism of action identified for compounds structurally related to N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide involves the modulation of ion channels, which is fundamental to its effects on nerve cells.
While direct studies on this compound are limited, the presence of the N-(2,6-dimethylphenyl) moiety is a well-established feature in a number of known sodium channel blockers. mdpi.comrsc.org Structure-activity relationship (SAR) studies on various series of compounds have demonstrated that this particular substitution pattern is often associated with potent sodium channel blocking activity. nih.gov
Research on related pyrrolidine (B122466) derivatives has further substantiated this proposed mechanism. For instance, a novel series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on neuronal sodium (Na+) channels, leading to the discovery of potent Na+ channel blockers. nih.gov Additionally, 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the Nav1.8 voltage-gated sodium ion channel, which is primarily expressed in sensory neurons. researchgate.net The blockade of these channels is a key mechanism for reducing neuronal excitability.
The N-(2,6-dimethylphenyl) group is also a key structural feature of the antiarrhythmic and anticonvulsant drugs mexiletine (B70256) and lidocaine (B1675312), which exert their effects through the blockade of voltage-gated sodium channels. mdpi.com The structural similarities suggest that this compound likely shares this ability to modulate sodium channel function.
The direct consequence of sodium channel blockade is the inhibition of nerve impulse conduction. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. researchgate.net By blocking these channels, this compound is presumed to decrease the influx of sodium ions into the neuron during depolarization. This action increases the threshold for excitation and slows the propagation of the action potential along the nerve fiber.
The anticonvulsant activity observed in structurally similar compounds, such as N-(2,6-dimethylphenyl)-substituted semicarbazones, is consistent with the inhibition of nerve impulse conduction. wikipedia.org By reducing the rapid and excessive firing of neurons that characterizes seizure activity, these compounds can effectively suppress convulsions. A structurally related compound, N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate, has demonstrated anticonvulsive effects, further supporting this mechanism of action. mdpi.com
Evaluation of Biological Target Interactions
Beyond its primary proposed mechanism at sodium channels, the broader pharmacological profile of this compound can be understood by examining its interactions with other biological targets, such as enzymes and receptors.
Investigations into structurally related compounds suggest that this compound may interact with certain enzymes. For example, some N-(2,6-dimethylphenyl)-substituted semicarbazones have been shown to inhibit the enzyme 4-aminobutyrate transaminase (GABA-T). wikipedia.org Inhibition of GABA-T leads to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain, which contributes to a reduction in neuronal excitability and anticonvulsant effects.
Furthermore, studies on other pyrrolidine amide derivatives have identified inhibitory activity against N-acylethanolamine acid amidase (NAAA). rsc.org NAAA is a key enzyme in the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. Inhibition of NAAA could therefore potentiate the endogenous effects of these signaling lipids.
While the pyrrolidine carboxamide scaffold has been associated with the inhibition of InhA, an enzyme in Mycobacterium tuberculosis, this is not considered relevant to its pharmacological effects in mammals. nih.gov
Table 1: Potential Enzyme Interactions of Structurally Related Compounds
| Enzyme Target | Compound Class | Potential Effect |
|---|---|---|
| 4-Aminobutyrate Transaminase (GABA-T) | N-(2,6-dimethylphenyl)-substituted semicarbazones | Increased GABA levels, reduced neuronal excitability |
The pyrrolidine-3-carboxamide (B1289381) scaffold is present in molecules that have been shown to bind to a variety of receptors. Studies on substituted 5-phenyl-pyrrole-3-carboxamides have demonstrated binding affinity for dopamine (B1211576) D2-like receptors. nih.gov Similarly, 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as inverse agonists for the 5-HT6 receptor. nih.gov
Other research on substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has revealed potent affinity for the cannabinoid CB1 receptor. mdpi.com These findings suggest that while the primary target of this compound is likely sodium channels, the core structure may allow for interactions with other receptor systems, potentially contributing to a more complex pharmacological profile.
Table 2: Potential Receptor Interactions of Structurally Related Compounds
| Receptor Target | Compound Class | Type of Interaction |
|---|---|---|
| Dopamine D2-like Receptors | 5-phenyl-pyrrole-3-carboxamides | Binding affinity |
| 5-HT6 Receptor | 2-phenyl-1H-pyrrole-3-carboxamides | Inverse agonism |
The modulation of sodium channels and potential interactions with enzymes and receptors would be expected to have significant effects on cellular processes. By blocking sodium channels, this compound can modulate neuronal excitability, a fundamental cellular process. This can be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy.
If the compound also inhibits GABA-T, it would enhance inhibitory neurotransmission, further contributing to the stabilization of neuronal membranes and a reduction in aberrant electrical activity in the brain. wikipedia.org The potential for NAAA inhibition suggests a role in modulating inflammatory and pain signaling pathways at the cellular level. rsc.org
Furthermore, a structurally related pyrrolidone derivative, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), has been shown to enhance cognitive functions in animal models, suggesting an ability to modulate cellular processes involved in learning and memory. nih.gov
Preclinical Research on this compound and Its Analogs Lacks Specific Data in Publicly Available Literature
An extensive review of publicly available scientific literature reveals a significant lack of specific data for the chemical compound this compound. While the structural components of the molecule—the pyrrolidine ring and the 2,6-dimethylphenyl moiety—are common in pharmacologically active agents, detailed preclinical investigations focusing specifically on this compound, its analogs, and its efficacy in disease models such as myotonia are not readily found.
Therefore, a detailed article covering the specific structure-activity relationships and preclinical efficacy as outlined in the user's request cannot be generated with scientific accuracy at this time. To provide such an analysis would require access to proprietary research data or published studies that are not currently in the public domain.
General principles from related chemical series can offer a hypothetical framework, but this would be speculative and not a direct analysis of this compound. For instance, research on other N-aryl pyrrolidine derivatives often explores how substitutions on the pyrrolidine ring can affect the molecule's conformation and interaction with biological targets. Similarly, the 2,6-dimethylphenyl group is a well-known feature in local anesthetics like lidocaine, where it is crucial for the molecule's interaction with sodium channels. However, directly applying these findings to the requested compound without specific experimental validation is not scientifically rigorous.
Further research or the publication of preclinical data for this compound is necessary before a comprehensive and scientifically accurate article on its pharmacological and biological investigations can be written.
Preclinical Efficacy Studies in Established Disease Models
In Vivo Neuropathic Pain Models (e.g., Chronic Constriction Injury, Oxaliplatin Treatment)
There is currently no publicly available scientific literature detailing the effects of this compound in established in vivo models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model or chemotherapy-induced neuropathic pain models using agents like oxaliplatin. Consequently, no data tables on its efficacy in these models can be provided.
Anticonvulsant Activity Assessment (e.g., Maximal Electroshock Seizure Test in Mice)
Investigations into the anticonvulsant properties of this compound, specifically through standardized screening models like the Maximal Electroshock Seizure (MES) test in mice, have not been reported in the accessible scientific literature. As a result, there are no research findings or data tables to present regarding its potential anticonvulsant activity.
Anti-nociceptive Effects
There is a lack of published research on the anti-nociceptive effects of this compound. Studies designed to evaluate its potential to reduce pain stimuli are not available in the public domain. Therefore, no detailed research findings or data tables concerning its anti-nociceptive properties can be included.
Advanced Characterization and Computational Approaches
Spectroscopic and Crystallographic Analysis for Structural Confirmation
Spectroscopic and crystallographic methods are indispensable for the unambiguous determination of a molecule's chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds.
¹H NMR: A proton NMR spectrum for N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide would be expected to show distinct signals for each unique proton environment. This would include signals for the protons on the pyrrolidine (B122466) ring, the two methyl groups on the phenyl ring, the aromatic protons, and the amide N-H proton. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of these signals would provide critical information about the connectivity of the atoms.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals corresponding to the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the methyl carbons would be expected at characteristic chemical shifts, further confirming the carbon framework of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection
Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its elemental composition and structural fragments. A high-resolution mass spectrum (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum could also help to verify the presence of the dimethylphenyl and pyrrolidine-carboxamide moieties. Furthermore, MS is a sensitive technique for detecting and identifying potential impurities.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. If a suitable single crystal of this compound could be grown, this technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. It would unambiguously establish the absolute configuration of the stereocenter at the third position of the pyrrolidine ring and reveal the molecule's preferred conformation in the solid state. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Computational Chemistry Studies
Computational methods complement experimental data by providing predictive insights into molecular properties and interactions.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. In the absence of a known biological target for this compound, a docking study would be hypothetical. However, if a target were identified, this method could predict the binding mode and affinity of the compound within the protein's active site. The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding further drug design and optimization efforts.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations could be used to optimize the geometry of this compound, predicting its most stable conformation. These calculations can also be used to simulate spectroscopic data (such as NMR chemical shifts), analyze the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, and generate a molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic character.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models can predict the activity of novel molecules, thereby guiding the design and optimization of new chemical entities. In the context of this compound and its analogs, QSAR studies have been instrumental in identifying key structural determinants for their biological effects.
These models are developed by calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are then employed to build a predictive model.
For classes of compounds analogous to this compound, such as various pyrrolidine amide derivatives, QSAR studies have provided valuable insights. For instance, a 2D-QSAR model developed for a large series of pyrrolidine amide derivatives as DPP-IV inhibitors demonstrated good predictive ability. researchgate.net The model, which was built from a training set of 186 compounds and tested on an external set of 62 compounds, indicated that electronic effects of substituents on both the pyrrolidine and carbon rings play a crucial role in their inhibitory activity. researchgate.net
Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structure-activity relationships of pyrrolidine derivatives targeting other enzymes. nih.govresearchgate.net These methods generate 3D grid-based descriptors representing the steric and electrostatic fields around the molecules. The resulting contour maps can visualize regions where modifications to the chemical structure are likely to enhance or diminish biological activity. For example, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonds and electrostatic factors were major contributors to their inhibitory activity. nih.gov
The predictive power and statistical validity of QSAR models are assessed using various parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model to the training data, while the leave-one-out cross-validation coefficient (Q²) assesses its internal predictive ability. The predictive ability on an external test set (R²pred) is considered a rigorous validation of the model's robustness.
The table below summarizes the statistical parameters from representative QSAR studies on different series of pyrrolidine derivatives, illustrating the successful application of these modeling techniques.
| Model Type | Target | No. of Compounds | R² | Q² | R²pred | Key Findings |
| 2D-QSAR | DPP-IV Inhibitors | 248 | 0.867 | 0.669 | 0.666 | Electronic effects of substituents are important for activity. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Neuraminidase Inhibitors | 87 | 0.731 - 0.830 | 0.560 - 0.611 | 0.649 - 0.856 | Hydrogen bonds and electrostatic factors highly contribute to inhibitory activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA/HQSAR) | Myeloid cell leukemia-1 (Mcl-1) Inhibitors | Not Specified | CoMFA: R²=0.999, Q²=0.689, R²pred=0.986; CoMSIA: R²=0.923, Q²=0.614, R²pred=0.815; HQSAR: R²=0.662, Q²=0.603, R²pred=0.743 | Not Specified | Models showed good stability and predictability, with contour maps indicating favorable and unfavorable regions for activity. researchgate.net | |
| 2D-QSAR | Dipeptidyl peptidase IV (DPP-IV) Inhibitors | 40 | Not Specified | Not Specified | Not Specified | A computational study to achieve the best 2D-QSAR models for DPP-IV blocking agents. jcdronline.org |
These studies collectively demonstrate the utility of QSAR modeling in elucidating the structural requirements for the biological activity of pyrrolidine carboxamide derivatives. The insights gained from such models are critical for the rational design of new analogs with improved potency and selectivity.
Analytical Methodologies for Research and Development
Purity Assessment Techniques in Laboratory Settings
The determination of purity is a critical step in the synthesis and development of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC) are powerful and complementary techniques for this assessment.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is a cornerstone for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used. The 2,6-dimethylphenyl chromophore in the molecule allows for sensitive detection using UV spectrophotometry, generally in the range of 210-280 nm.
Method development for this compound would involve optimizing parameters such as the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to improve peak shape), column temperature, and flow rate to achieve optimal separation from any potential impurities or degradation products.
Illustrative HPLC Parameters for a Structurally Similar Compound:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification of impurities, even at trace levels. ijprajournal.com It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. ijprajournal.com Following chromatographic separation, the analyte and any co-eluting impurities are ionized and their mass-to-charge ratios are determined. This provides molecular weight information that is crucial for the structural elucidation of unknown impurities that may arise from the synthesis or degradation of this compound. researchgate.net
Tandem mass spectrometry (MS/MS) can be further employed to fragment the impurity ions, yielding a characteristic fragmentation pattern that provides deeper structural insights, helping to pinpoint the exact site of modification on the parent molecule. sciex.com Common impurities could include starting materials, reagents, by-products from side reactions, or degradation products.
Thin Layer Chromatography (TLC) for Preliminary Screening
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for the preliminary assessment of purity and for monitoring the progress of chemical reactions. chemistryhall.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. silicycle.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).
The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. For a compound like this compound, a common starting solvent system would be a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. silicycle.com For basic compounds containing nitrogen, the addition of a small amount of a base like triethylamine (B128534) (0.1-2.0%) to the mobile phase can improve peak shape and prevent streaking. silicycle.com The spots can be visualized under UV light due to the aromatic ring in the molecule.
Typical TLC Conditions for Aromatic Amides:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | 0.2 - 0.4 (highly dependent on exact solvent ratio) |
Chiral Resolution Techniques for Enantiomer Separation
This compound contains a chiral center at the 3-position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric excess are critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for the separation of enantiomers in pharmaceutical analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support) are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amides. nih.gov
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for baseline resolution of the two enantiomers.
Illustrative Chiral HPLC Parameters for Pyrrolidine Carboxamide Derivatives:
| Parameter | Condition |
| Column | Chiralpak AD (Amylose derivative) or Cyclobond I 2000 (Cyclodextrin-based) nih.govnih.gov |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm nih.gov |
| Column Temp. | 25 °C |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. chromatographyonline.com
The same types of chiral stationary phases used in HPLC can be employed in SFC. chromatographyonline.com For this compound, SFC would be an excellent technique for the rapid and efficient determination of enantiomeric excess, a crucial quality attribute for a chiral drug candidate. The high efficiency of SFC often leads to superior resolution between enantiomeric peaks. selvita.com
Illustrative Chiral SFC Parameters for Amide Compounds:
| Parameter | Condition |
| Column | Chiralpak IC (Cellulose derivative) researchgate.net |
| Mobile Phase | CO2 / Methanol with 25mM Isobutylamine (e.g., Gradient from 5% to 40% Methanol) |
| Flow Rate | 2.5 mL/min researchgate.net |
| Backpressure | 150 bar researchgate.net |
| Detection | UV-Vis or MS |
| Column Temp. | 40 °C researchgate.net |
Patent Landscape and Intellectual Property in Pyrrolidine Carboxamide Chemistry
Overview of Patented Pyrrolidine (B122466) Carboxamide Derivatives
The patent literature reveals a broad spectrum of pyrrolidine carboxamide derivatives claimed for diverse therapeutic purposes. These patents protect novel chemical entities where the core pyrrolidine carboxamide structure is functionalized with various substituents to modulate activity against specific biological targets. The versatility of this scaffold allows for fine-tuning of pharmacological properties, leading to its exploration in oncology, infectious diseases, and metabolic disorders. nih.govnih.gov
For instance, a significant area of patent activity involves the development of these derivatives as enzyme inhibitors. One notable class includes inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov High-throughput screening identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors, leading to subsequent optimization and patenting of compounds with improved potency. nih.gov Another area of focus is in cancer therapy, where pyrrolidine-carboxamide derivatives have been patented as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are key targets in cancer cell proliferation. nih.gov
Furthermore, patents cover pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) (ACC), which are implicated in metabolic diseases such as obesity and type-2 diabetes. google.com The intellectual property in this space includes compounds with specific stereochemistry and substitution patterns designed to maximize ACC inhibition and confer favorable pharmacokinetic profiles. google.com Recent patent applications have also explored the use of pyrrolidine-3-carboxamide (B1289381) derivatives for the treatment of viral infections, such as those caused by the hepatitis B virus. wipo.int
Table 1: Examples of Patented Pyrrolidine Carboxamide Derivatives and Their Applications
| Therapeutic Area | Biological Target | Example Application | Patent Reference (Example) |
|---|---|---|---|
| Infectious Disease | Enoyl Acyl Carrier Protein Reductase (InhA) | Treatment of Tuberculosis | J.MED.CHEM, 2006, Vol. 49 nih.gov |
| Oncology | EGFR/CDK2 | Antiproliferative agents for cancer treatment | Chem Biol Drug Des. 2024;103(1) nih.gov |
| Metabolic Disorders | Acetyl-CoA Carboxylase(s) (ACC) | Treatment of obesity and type-2 diabetes | US9278954B2 google.com |
| Viral Infections | Not Specified | Treatment of Hepatitis B Virus | WO/2022/087422 wipo.int |
| General | Not Specified | Broad claims on novel pyrrolidine carboxamide compounds | WO2010059922A1 google.com |
Intellectual Property Related to Modulators of Specific Biological Targets (e.g., ChemR23)
A prime example of focused intellectual property development within the pyrrolidine carboxamide class involves modulators of the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. google.com This G-protein coupled receptor (GPCR) is an attractive therapeutic target for inflammatory diseases, metabolic syndrome, and cancer due to its role in mediating immune responses. google.compatsnap.comnih.gov
Several key patents protect pyrrolidinone carboxamide derivatives specifically designed as ChemR23 modulators. For example, international patent application WO/2011/035332 discloses a series of such compounds that are useful for inhibiting the binding of the natural ligand, chemerin, to the ChemR23 receptor. google.comwipo.int These patents typically claim a general chemical formula that defines the scope of the protected pyrrolidinone carboxamide structures, along with data demonstrating their efficacy in receptor binding or functional assays. google.comgoogle.com The claims often extend to pharmaceutical compositions containing these compounds and their use in treating a range of inflammatory conditions like psoriasis and arthritis, as well as metabolic disorders. google.com
The intellectual property strategy for ChemR23 is not limited to small molecule inhibitors. A broader landscape includes patents for other modalities, such as monoclonal antibodies. For instance, OSE Immunotherapeutics has filed patents on anti-ChemR23 monoclonal antibodies that have agonist activity and are being explored for their therapeutic potential in resolving chronic inflammation. patsnap.comgoogle.com This highlights a competitive environment where different therapeutic approaches are being protected to modulate the same biological target. The patents covering small molecules like pyrrolidine carboxamides and those covering biologics like antibodies collectively form a robust intellectual property fortress around the ChemR23 target. wipo.intgoogle.com
Table 2: Selected Intellectual Property Related to ChemR23 Modulation
| Patent/Application Number | Title | Assignee/Applicant (Example) | Modality |
|---|---|---|---|
| WO/2011/035332 | Pyrrolidinone carboxamide derivatives as chemerin-R (CHEMR23) modulators | Not Specified in Source | Small Molecule |
| CN102574789A | Pyrrolidinone carboxamide derivatives as chemerin-R (CHEMR23) modulators | Not Specified in Source | Small Molecule |
| AU2019247068A1 | Anti-chemokin like receptor 1 antibodies and their therapeutic applications | OSE Immunotherapeutics | Monoclonal Antibody |
| JP2022552490A | Anti-Chemokine-Like Receptor 1 Humanized Antibodies and Their Therapeutic Applications | Not Specified in Source | Monoclonal Antibody |
Patents Covering Synthetic Methods and Novel Compounds
Beyond claims on final compounds and their uses, a significant portion of the intellectual property in the pyrrolidine carboxamide field is dedicated to novel synthetic methods and key intermediates. These patents are crucial for securing a proprietary and cost-effective manufacturing process, which can be a significant commercial advantage.
Patents in this category often claim specific chemical reactions, catalysts, or conditions that enable the efficient and stereoselective synthesis of the pyrrolidine core or the final carboxamide product. For example, patent application WO2016102967A1 specifically describes a novel process for preparing α-carboxamide pyrrolidine derivatives, highlighting the importance of proprietary synthetic routes. google.com Such process patents may cover steps like the formation of the pyrrolidine ring through cyclization of acyclic precursors or methods for introducing specific substituents with high stereochemical control. mdpi.com
These patents also frequently claim novel chemical intermediates that are formed during the patented process. Protecting key intermediates prevents competitors from using a similar synthetic pathway to arrive at the same or a related final product. The literature describes numerous stereoselective synthesis methods for preparing pyrrolidine-containing drug precursors, often starting from readily available materials like proline. mdpi.comunibo.it As new, more complex pyrrolidine carboxamide drugs are developed, the innovation in asymmetric synthesis to control the precise three-dimensional structure of the molecule becomes a critical area for patent protection. nih.govunibo.it The synthesis of new sulphonamide pyrolidine carboxamide derivatives, for instance, involves specific coupling reactions and starting materials that can be the subject of patent claims. nih.govplos.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and stoichiometric considerations for preparing N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide?
- Methodology :
- Reaction Design : Use nucleophilic substitution or carboxamide coupling, inspired by protocols for structurally related compounds like N-(2,6-dimethylphenyl)chloroacetamide (). For example, employ 4 equivalents of a secondary amine (e.g., pyrrolidine derivatives) to ensure complete reaction with the chloroacetamide intermediate.
- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or TLC ().
- Stoichiometric Validation : Calculate molar ratios using gravimetric and volumetric data (e.g., 1 g of precursor ≈ 5.06 × 10⁻³ mol; adjust reagents accordingly) .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm; aromatic protons from the 2,6-dimethylphenyl group at δ 6.5–7.5 ppm) ( ).
- HPLC-MS : Quantify impurities (e.g., residual dimethylaniline or byproducts) using EP-grade reference standards ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. pesticide efficacy) for this compound?
- Methodology :
- Comparative Assay Design : Test the compound against standardized microbial strains (e.g., E. coli, S. aureus) and plant pathogens (e.g., Phytophthora spp.) under identical conditions. Cross-reference with structurally related pesticides (e.g., metalaxyl, benalaxyl) ().
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time) that may explain discrepancies .
Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use tools like AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., acetylcholinesterase for pesticide activity or kinase enzymes for anticancer studies).
- QSAR Modeling : Derive structure-activity relationships using descriptors like logP, polar surface area, and pyrrolidine ring conformation ().
Q. How should researchers design experiments to investigate the compound’s metabolic stability and degradation pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Compare with degradation products under hydrolytic (acidic/alkaline) or photolytic conditions.
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic fate in plant or animal models ( ).
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data (e.g., disordered pyrrolidine rings) during structural refinement?
- Methodology :
- SHELX Refinement : Apply restraints (e.g., DFIX, SIMU) to model disorder while minimizing overfitting. Validate with R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .
- Cross-Validation : Compare with NMR-derived dihedral angles or DFT-calculated conformational energies.
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
